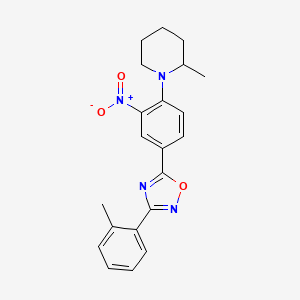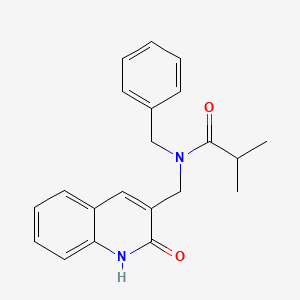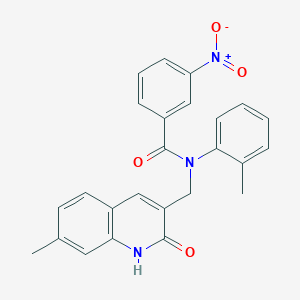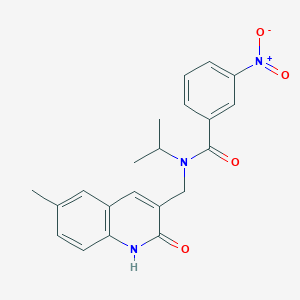
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has recently gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives, which have shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for anticancer agents. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound has also been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. The compound has been shown to exhibit pharmacological effects at low concentrations, making it a cost-effective option for research. Additionally, the compound has a relatively simple synthesis method, making it easy to obtain in large quantities. However, one of the limitations of using 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the compound's potential as an anticancer agent and antimicrobial agent, with a focus on optimizing its potency and selectivity. Another potential direction is to investigate the compound's mechanism of action in more detail, which could provide insights into its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a highly versatile compound that has shown promising results in various fields of scientific research. Its diverse range of applications makes it a valuable tool for researchers in different fields. The compound's pharmacological effects, mechanism of action, and potential therapeutic applications warrant further investigation, and future research could provide valuable insights into its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(2-methylpiperidin-1-yl)-3-nitrobenzaldehyde with o-tolylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has shown promising results in various fields of scientific research. It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. The compound has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The diverse range of applications makes 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole a highly versatile compound for scientific research.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-7-3-4-9-17(14)20-22-21(28-23-20)16-10-11-18(19(13-16)25(26)27)24-12-6-5-8-15(24)2/h3-4,7,9-11,13,15H,5-6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCKELNBVFUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)



![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)

![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)

